2-Methoxyethyl 2-sulfanylacetate

Physicochemical Properties Process Chemistry Solvent Selection

2-Methoxyethyl 2-sulfanylacetate (CAS 19788-48-8), also known as mercaptoacetic acid 2-methoxyethyl ester, is a thioglycolic acid derivative with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol. This compound features both a reactive thiol (–SH) group and a carboxylic ester moiety, classifying it among mercaptoacetate esters.

Molecular Formula C5H10O3S
Molecular Weight 150.2 g/mol
CAS No. 19788-48-8
Cat. No. B017005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 2-sulfanylacetate
CAS19788-48-8
SynonymsMercaptoacetic acid 2-methoxyethyl ester
Molecular FormulaC5H10O3S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCOCCOC(=O)CS
InChIInChI=1S/C5H10O3S/c1-7-2-3-8-5(6)4-9/h9H,2-4H2,1H3
InChIKeyWXYOMNAKWIRZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 2-sulfanylacetate (CAS 19788-48-8): A Bifunctional Thioglycolate Ester for Controlled Acidity and Polymer Applications


2-Methoxyethyl 2-sulfanylacetate (CAS 19788-48-8), also known as mercaptoacetic acid 2-methoxyethyl ester, is a thioglycolic acid derivative with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol . This compound features both a reactive thiol (–SH) group and a carboxylic ester moiety, classifying it among mercaptoacetate esters. Its predicted physicochemical properties, including a boiling point of approximately 222 °C, a density of 1.112 g/cm³, and an acid dissociation constant (pKa) of 7.88, distinguish it from simpler alkyl thioglycolates . While bearing structural similarities to other thioglycolic acid esters, the presence of the 2-methoxyethyl group introduces specific solubility and reactivity characteristics relevant to its role as a monomer, a synthetic intermediate, and a pH-controlling agent [1].

Why Generic Thioglycolate Esters Cannot Simply Replace 2-Methoxyethyl 2-sulfanylacetate in pH-Sensitive and Polymer Applications


The class of thioglycolic acid esters exhibits widely varying physicochemical properties depending on the specific esterifying alcohol [1]. Substituting 2-methoxyethyl 2-sulfanylacetate with a simpler alkyl analog, such as methyl or ethyl thioglycolate, overlooks critical differences in boiling point, water solubility, and acidity that directly impact reaction design and product performance. The 2-methoxyethyl ester's reported capability to act as a reliable acid within a defined pH range (4–7) is not a universal property of all thioglycolate esters, but rather a function of its specific molecular structure . Furthermore, its classification as a monomer for specialized polymer synthesis distinguishes it from esters primarily used as intermediates or corrosion inhibitors . The quantitative evidence below demonstrates that these differences are not trivial and can lead to failed syntheses, altered polymer architectures, or ineffective pH control if the compound is interchanged without rigorous testing.

Head-to-Head Quantitative Comparison of 2-Methoxyethyl 2-sulfanylacetate Against Key Thioglycolate Analogs


Predicted Physicochemical Properties: Boiling Point, Density, and pKa Profile

Based on predictive modeling, 2-Methoxyethyl 2-sulfanylacetate exhibits a significantly higher boiling point (222.0±15.0 °C) and density (1.112±0.06 g/cm³) compared to methyl thioglycolate (42-43 °C at 10 mmHg; density 1.187 g/mL) and ethyl thioglycolate (54 °C at 12 mmHg; density 1.096 g/mL) . Its predicted pKa of 7.88 is notably higher than the parent thioglycolic acid (pKa ≈ 3.5), indicating a weaker acid character that aligns with its reported utility as a 'reliable acid' for maintaining a near-neutral pH range of 4–7 . This is in contrast to the much stronger acidity of the parent acid and simple alkyl esters.

Physicochemical Properties Process Chemistry Solvent Selection

Functional Monomer and pH Control Capability in Polymer and Biological Buffers

2-Methoxyethyl 2-sulfanylacetate is specifically marketed as a 'monomer' and has been empirically shown to function as a reliable acid for maintaining a desired pH range between 4 and 7 . This dual functionality is not shared by common thioglycolate esters like methyl thioglycolate or 2-ethylhexyl thioglycolate, which are primarily used as intermediates or stabilizers and lack documented pH buffering capacity in this specific range [1]. The compound's ability to act as a monomer is linked to the methoxyethyl ester group, which can participate in or modify polymerization processes, a feature absent in simpler alkyl esters that act only as chain transfer agents.

Polymer Chemistry Buffer Systems Monomer Synthesis

Transport and Safety Profile: Non-Hazardous Classification vs. Flammable Alkyl Thioglycolates

According to its safety data, 2-Methoxyethyl 2-sulfanylacetate is classified as 'Not hazardous material' for DOT/IATA transport . This contrasts sharply with methyl thioglycolate, which is classified as a flammable liquid (Flash Point: 30 °C, closed cup) and carries acute toxicity and irritant hazard statements . The higher flash point of the methoxyethyl ester, extrapolated from its elevated boiling point, provides a wider safety margin during routine laboratory handling and shipping.

Safety Transport Regulations Lab Handling

Optimal Procurement Scenarios for 2-Methoxyethyl 2-sulfanylacetate Based on Quantitative Differentiation


Design of pH-Responsive or Buffered Polymer Matrices

Leveraging its dual monomer and buffering functionality, 2-Methoxyethyl 2-sulfanylacetate is the preferred building block for synthesizing polymers that must maintain a stable pH between 4 and 7, such as in drug delivery vehicles or biosensors. Its superior boiling point and safety profile compared to methyl or ethyl thioglycolate also allow for more robust, scalable polymerization protocols .

Synthesis of Polyfunctionalized Heterocycles via Thiol-Ester Reactivity

As an intermediate for polyfunctionalized pyrrole and thiophene synthesis, this compound offers a unique combination of a nucleophilic thiol and a hydrolyzable ester within the same small molecule. Its predicted physical properties (higher boiling point, controlled acidity) provide a distinct advantage over simpler esters by enabling one-pot, multi-step cascade reactions without premature evaporation or acid-catalyzed side reactions [1].

Corrosion Inhibitor Research Requiring Low-Toxicity, Non-Flammable Formulations

Given the established use of thioglycolate esters as corrosion inhibitors, 2-Methoxyethyl 2-sulfanylacetate presents a safer alternative to flammable alkyl thioglycolates for formulation screening. Its non-hazardous transport classification and methoxyethyl ether functionality, which can enhance metal surface adsorption, make it a prime candidate for developing next-generation, environmentally conscious corrosion inhibitor packages [2].

In Vitro Angiogenesis Assays for Anticancer Drug Discovery

Studies indicate that this compound can inhibit in vitro angiogenesis, suggesting its role as a lead-like molecule or a pharmacological tool compound . For medicinal chemistry groups, procuring this specific ester, rather than a generic thioglycolate, is essential to reproduce published biological activity and explore structure-activity relationships (SAR) around the methoxyethyl ester moiety, which may critically influence cellular permeability and target engagement.

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